molecular formula C11H17NO2 B14225550 2-Amino-1-(4-ethoxyphenyl)propan-1-ol CAS No. 780038-67-7

2-Amino-1-(4-ethoxyphenyl)propan-1-ol

Cat. No.: B14225550
CAS No.: 780038-67-7
M. Wt: 195.26 g/mol
InChI Key: FMLOYSDSTNHJOH-UHFFFAOYSA-N
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Description

2-Amino-1-(4-ethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C11H17NO2 It is a derivative of phenylpropanolamine, featuring an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-ethoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 4-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-ethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-ethoxyphenyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-ethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-ethoxyphenyl)propan-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs .

Properties

CAS No.

780038-67-7

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-amino-1-(4-ethoxyphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12/h4-8,11,13H,3,12H2,1-2H3

InChI Key

FMLOYSDSTNHJOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(C)N)O

Origin of Product

United States

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